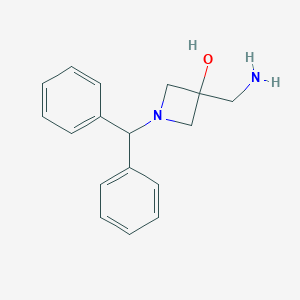

3-(Aminomethyl)-1-benzhydrylazetidin-3-OL

Description

Overview of Azetidine (B1206935) Scaffolds in Modern Organic Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, represent a unique and valuable scaffold in modern organic chemistry. Their inherent ring strain makes them reactive intermediates for the synthesis of more complex molecules, yet they are generally more stable and easier to handle than their three-membered counterparts, aziridines. This balance of stability and reactivity allows for a diverse range of chemical transformations. The non-planar, puckered conformation of the azetidine ring provides a three-dimensional character that is highly sought after in drug design to improve target binding and pharmacokinetic properties.

Rationale for Investigating Novel Substituted Azetidines

The investigation into novel substituted azetidines is propelled by their significant potential in medicinal chemistry. The azetidine core is a key component in a number of approved drugs and biologically active compounds. The strategic placement of various substituents on the azetidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. This modulation can lead to enhanced biological activity, improved metabolic stability, and better target selectivity. The exploration of new substitution patterns on the azetidine scaffold is a critical strategy in the development of new therapeutic agents.

Positioning of 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL within Contemporary Chemical Research

The compound this compound is situated at the intersection of several key areas of chemical research. The presence of the benzhydryl group, a bulky and lipophilic moiety, suggests an exploration into its potential interactions with hydrophobic pockets in biological targets. The aminomethyl and hydroxyl groups at the 3-position provide sites for hydrogen bonding and potential coordination with metal ions, making it an interesting candidate for the development of enzyme inhibitors or receptor modulators. While specific research focusing solely on this compound is not extensively published, its structural motifs are found in molecules investigated for a range of therapeutic applications, including as antimicrobial agents and in the central nervous system.

Research Objectives and Scope for Comprehensive Studies of this compound

Comprehensive studies of this compound would likely encompass several key objectives. A primary goal would be the development of an efficient and stereoselective synthetic route to access the compound in high purity. Following its synthesis, detailed structural elucidation using modern spectroscopic techniques would be essential. Furthermore, a thorough investigation of its physicochemical properties, such as solubility, lipophilicity (LogP), and pKa, would provide valuable data for predicting its behavior in biological systems. The ultimate objective of such research would be to evaluate its potential as a lead compound in drug discovery programs through in vitro and in vivo pharmacological profiling.

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-1-benzhydrylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c18-11-17(20)12-19(13-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZPZJYCMNLIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609327 | |

| Record name | 3-(Aminomethyl)-1-(diphenylmethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151097-26-6 | |

| Record name | 3-(Aminomethyl)-1-(diphenylmethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 3 Aminomethyl 1 Benzhydrylazetidin 3 Ol

Retrosynthetic Analysis of the 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL Molecular Architecture

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by disconnecting the key functional groups.

A primary disconnection can be made at the C-N bond of the aminomethyl group, suggesting a precursor with a functional group that can be converted to an amine, such as a nitrile or a protected amine. Another key disconnection involves breaking the bonds of the azetidine (B1206935) ring itself. This often leads to a 1,3-difunctionalized propane (B168953) derivative, which can cyclize to form the four-membered ring. The benzhydryl group attached to the nitrogen atom can be envisioned as being introduced via nucleophilic substitution or reductive amination.

This analytical approach reveals that a logical precursor to this compound is 1-benzhydryl-3-cyanoazetidin-3-ol. This intermediate can then be retrosynthetically disconnected to simpler starting materials.

Direct Synthesis Approaches to this compound

Direct synthesis aims to construct the target molecule through a series of forward reactions from readily available starting materials.

The formation of the azetidine ring is a critical and often challenging step due to the inherent ring strain of the four-membered heterocycle. nbinno.com Common strategies include:

Intramolecular Cyclization: This is a widely used method involving the cyclization of a linear precursor containing a nitrogen atom and a leaving group at appropriate positions. For instance, a 3-amino-1,2-propanediol (B146019) derivative can be functionalized and then cyclized to form the azetidine ring. magtech.com.cn

From 3-Hydroxypropylamines: The synthesis of azetidines from 3-hydroxypropylamines is a known method. google.com

[2+2] Cycloadditions: Photocycloadditions of imines and alkenes can also yield azetidine structures. magtech.com.cn

Ring Expansion of Aziridines: The reaction of aziridines with sulfoxonium ylides can lead to the formation of azetidines. organic-chemistry.org

In the context of this compound, a common route involves the reaction of epichlorohydrin (B41342) with benzhydrylamine. This reaction forms a 1-(benzhydrylamino)-3-chloropropan-2-ol (B1283559) intermediate, which can then be cyclized to form 1-benzhydrylazetidin-3-ol (B14779). researchgate.net

The benzhydryl group (diphenylmethyl) is a bulky protecting group often used in the synthesis of azetidine derivatives. google.com It can be introduced at various stages of the synthesis. A common method is the N-alkylation of a primary or secondary amine with benzhydryl bromide or a similar electrophile.

In many syntheses of related compounds, the benzhydryl group is introduced early on. For example, reacting benzhydrylamine with epichlorohydrin directly incorporates the benzhydryl group into the backbone of the molecule, which will later form the azetidine ring. researchgate.net

The stereochemistry of the final product is crucial for its biological activity. The synthesis of specific stereoisomers of this compound requires stereoselective methods.

Chiral starting materials can be used to control the stereochemistry. For example, using a chiral N-protected aminoaldehyde can lead to the formation of a single diastereomer of a proline derivative. nih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is another method to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov Enzymatic hydrolysis can also be employed for the stereoselective synthesis of related piperazine (B1678402) compounds. google.com

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve the synthesis of a key intermediate that is then converted to the final product. A key precursor for this compound is 1-benzhydrylazetidin-3-one (B119530). This ketone can be synthesized by the oxidation of 1-benzhydrylazetidin-3-ol using reagents like oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) in a Swern oxidation. chemicalbook.com

Once 1-benzhydrylazetidin-3-one is obtained, the aminomethyl group can be introduced. A Strecker-type reaction with cyanide and an ammonia (B1221849) source would form an α-aminonitrile, which can then be reduced to the target aminomethyl alcohol.

Another important precursor is 1-benzhydryl-3-bromoazetidine, which serves as a versatile building block for introducing various functional groups at the 3-position of the azetidine ring through nucleophilic substitution. nbinno.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For example, in the intramolecular aminolysis of cis-3,4-epoxy amines, 1,2-dichloroethane (B1671644) (DCE) was found to be a suitable solvent. nih.gov

Temperature: Temperature control is critical, especially in reactions involving thermally sensitive intermediates. The mesylation of N-benzylazetidin-3-ol is carried out at low temperatures to minimize side reactions. google.comgoogle.com

Catalyst: The use of catalysts can improve reaction efficiency. Lanthanide triflates, for instance, have been used to catalyze the intramolecular aminolysis of epoxy amines. nih.gov

Base: The choice of base is important in reactions that generate acidic byproducts. Triethylamine (B128534) is commonly used in reactions involving mesylates. researchgate.net

The table below summarizes some reaction conditions and yields for key steps in the synthesis of related azetidine derivatives.

| Reaction Step | Reagents and Conditions | Yield | Reference |

| Oxidation of 1-benzhydrylazetidin-3-ol | Oxalyl chloride, DMSO, CH2Cl2, -78°C; then triethylamine | 96% | chemicalbook.com |

| Aminolysis of mesylate | Ammonium (B1175870) hydroxide, isopropanol, ~70°C | 72-84% | researchgate.net |

| Azetidine formation from epoxy amine | La(OTf)3, DCE, reflux | 81% | nih.gov |

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. primescholars.com The proposed synthesis of this compound can be evaluated and potentially improved through the lens of these principles.

Atom Economy

Use of Catalysis and Reduction of Waste

A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. nih.gov The reduction of the nitrile in Step 3 using LiAlH4 is not atom-economical and produces a significant amount of waste. A greener alternative would be catalytic hydrogenation. This process would use a metal catalyst (e.g., Raney nickel or palladium on carbon) and molecular hydrogen, with water being the only byproduct. This would significantly improve the atom economy and reduce the generation of hazardous waste.

Use of Safer Solvents and Reagents

The Swern oxidation in Step 1 utilizes hazardous and corrosive reagents like oxalyl chloride and requires cryogenic temperatures (-78 °C), which is energy-intensive. chemicalbook.com Exploring alternative oxidation methods that use milder reagents and operate at or near ambient temperature would be a significant green improvement. Furthermore, solvents like dichloromethane, used in the Swern oxidation, are environmentally problematic. The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even ionic liquids, could be investigated. mdpi.com

The following table compares the conventional and a potential greener approach for the final reduction step:

| Feature | Conventional Method (LiAlH4 Reduction) | Greener Alternative (Catalytic Hydrogenation) |

| Reagent Type | Stoichiometric | Catalytic |

| Byproducts | Aluminum salts | Minimal (water) |

| Atom Economy | Low | High |

| Safety Concerns | Highly reactive, pyrophoric reagent | Flammable hydrogen gas, requires pressure |

| Environmental Impact | High (waste generation) | Low |

By carefully selecting reagents and reaction conditions, the synthesis of this compound can be made more efficient and environmentally friendly, aligning with the core tenets of green chemistry.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Aminomethyl 1 Benzhydrylazetidin 3 Ol

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial confirmation of a synthesized compound's identity. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an exact mass that can be used to determine the elemental composition of the molecule. For 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL (C₁₇H₂₀N₂O), the theoretical exact mass of its protonated molecular ion [M+H]⁺ would be calculated and compared against the experimentally observed value, providing strong evidence for the correct molecular formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are crucial for structural verification and impurity profiling. In these experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragments. The resulting fragmentation pattern serves as a molecular fingerprint. The robust benzhydryl group is expected to be a prominent fragment. The most likely fragmentation pathways for the [M+H]⁺ ion of this compound would involve the cleavage of the azetidine (B1206935) ring and the loss of functional groups.

Key expected fragmentation events include:

Loss of the benzhydryl cation: A primary fragmentation would be the cleavage of the N-C bond connecting the benzhydryl group to the azetidine ring, leading to the highly stable diphenylmethyl cation ([CH(Ph)₂]⁺) at m/z 167.12.

Azetidine ring opening: Subsequent fragmentation could involve the opening of the four-membered ring, leading to various smaller charged fragments.

Loss of water and ammonia (B1221849): Neutral losses of small molecules like water (H₂O) from the hydroxyl group and ammonia (NH₃) or the aminomethyl group (CH₂NH₂) are also anticipated.

Analyzing the exact masses of these fragment ions allows for the precise determination of their elemental compositions, enabling the confident assignment of fragment structures and providing deep insight into the molecule's architecture. This detailed fragmentation analysis is also highly effective for identifying and characterizing process-related impurities, which may exhibit similar core structures but different fragmentation behaviors.

| Fragment Ion (Structure) | Proposed Formula | Theoretical m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₇H₂₁N₂O⁺ | 269.1648 | Molecular Ion |

| [M+H - H₂O]⁺ | C₁₇H₁₉N₂⁺ | 251.1543 | Loss of water |

| [M+H - CH₃N]⁺ | C₁₆H₁₈NO⁺ | 240.1383 | Loss of aminomethyl radical |

| [CH(Ph)₂]⁺ | C₁₃H₁₁⁺ | 167.0855 | Cleavage of N-benzhydryl bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Chemical Connectivity and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise chemical connectivity and stereochemistry of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals would be expected for the aromatic protons of the two phenyl rings, the methine proton of the benzhydryl group, the methylene (B1212753) protons of the azetidine ring, the aminomethyl protons, and the exchangeable protons of the hydroxyl and amino groups. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and electronic environment. The spectrum would show distinct signals for the quaternary carbon C3, the azetidine methylene carbons, the aminomethyl carbon, the benzhydryl methine carbon, and the aromatic carbons.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ph-H) | 7.20 - 7.50 | Multiplet | 10 protons from two phenyl rings. |

| Benzhydryl (CH) | 4.50 - 4.70 | Singlet | Methine proton. |

| Azetidine (CH₂) | 3.20 - 3.60 | Multiplet | Diastereotopic protons on C2 and C4. |

| Aminomethyl (CH₂) | 2.80 - 3.00 | Singlet (broad) | Methylene adjacent to the amino group. |

| Hydroxyl (OH) | Variable | Singlet (broad) | Exchangeable proton, shift is concentration and solvent dependent. |

| Amino (NH₂) | Variable | Singlet (broad) | Exchangeable protons, shift is concentration and solvent dependent. |

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| Aromatic (ipso-C) | 140 - 145 | Quaternary carbons attached to the methine. |

| Aromatic (C) | 125 - 130 | Protonated aromatic carbons. |

| Benzhydryl (CH) | 75 - 80 | Methine carbon. |

| Azetidine (C-OH) | 70 - 75 | Quaternary carbon C3 bearing OH and CH₂NH₂. |

| Azetidine (CH₂) | 55 - 60 | Methylene carbons C2 and C4. |

| Aminomethyl (CH₂) | 45 - 50 | Carbon of the aminomethyl group. |

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. researchgate.netcreative-biostructure.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the geminal and vicinal protons on the azetidine ring, helping to assign their specific chemical shifts.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.eduprinceton.edu It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum. For example, the signals for the azetidine CH₂ groups would be clearly identified.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net This experiment is vital for determining the relative stereochemistry. For instance, NOE correlations between the benzhydryl methine proton and specific protons on the azetidine ring would provide information about the conformation of the benzhydryl group relative to the four-membered ring.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two techniques are complementary, as the selection rules for vibrational transitions differ.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Strong, broad absorption bands would be expected for the O-H stretch of the hydroxyl group and the N-H stretches of the primary amine. Characteristic absorptions for aromatic C-H stretching, aliphatic C-H stretching, and C-N stretching would also be present.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the benzhydryl group would be expected to produce strong signals in the Raman spectrum.

Together, these techniques confirm the presence of all key functional groups within the molecule.

| Vibrational Mode | Functional Group | Expected IR Frequency | Expected Raman Frequency |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 (Broad) | Weak |

| N-H Stretch | Primary Amine | 3300 - 3500 (Two bands) | Weak |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | Azetidine, CH₂, Benzhydryl | 2850 - 3000 | Medium-Strong |

| C=C Aromatic Stretch | Phenyl Rings | 1450 - 1600 | Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Weak |

| C-O Stretch | Tertiary Alcohol | 1100 - 1200 | Weak |

| C-N Stretch | Azetidine, Amine | 1020 - 1250 | Medium |

X-ray Crystallography for Solid-State Structure Determination of this compound

While NMR spectroscopy provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule in the solid state. nih.govmdpi.com This technique can unambiguously determine bond lengths, bond angles, and the precise three-dimensional arrangement of atoms, confirming the absolute stereochemistry. The process requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic structure is resolved.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular interactions. For this compound, the presence of both hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the nitrogen of the azetidine ring and the oxygen of the hydroxyl group) suggests that hydrogen bonding will be a dominant force in the crystal packing. mdpi.comnih.gov These interactions create a network that holds the molecules together in a specific, repeating pattern.

Detailed Conformational Analysis of the Azetidine Ring and Substituents

The conformational landscape of this compound is primarily dictated by the puckered nature of the four-membered azetidine ring and the steric and electronic interactions of its bulky substituents. While specific experimental data for this compound, such as precise torsional angles and ring-puckering parameters, are not publicly available, a comprehensive understanding can be derived from the established principles of conformational analysis of substituted azetidines.

The azetidine ring is not planar and exists in a puckered equilibrium conformation to alleviate ring strain. rsc.orgrsc.org This puckering is characterized by a dihedral angle, which for the parent azetidine molecule has been determined to be approximately 37°. rsc.orgrsc.org The degree of puckering and the preferred conformation in a substituted azetidine like this compound are significantly influenced by the nature and orientation of its substituents.

The substituents on the azetidine ring can adopt either axial or pseudo-axial and equatorial or pseudo-equatorial positions. The large benzhydryl group attached to the nitrogen atom is expected to have a profound impact on the ring's conformation and the orientation of the other substituents. nih.gov Due to its significant steric bulk, the benzhydryl group will likely favor a conformation that minimizes steric hindrance with the rest of the molecule. The conformational behavior of N-benzhydryl groups in other molecular systems has been studied, revealing rotational barriers that can be investigated by techniques like dynamic NMR and computational methods. nih.govmdpi.com The rotation of the two phenyl groups within the benzhydryl substituent further adds to the conformational complexity.

At the C3 position, the presence of both an aminomethyl and a hydroxyl group introduces further conformational considerations. The relative orientation of these two groups will be governed by a combination of steric repulsion and potential intramolecular hydrogen bonding between the hydroxyl group and the amino group. The aminomethyl side chain itself can adopt different conformations, primarily described as gauche or anti arrangements around the C3-C(aminomethyl) bond. chemistrysteps.compbworks.com The anti conformation, where the amino group is positioned away from the azetidine ring, is generally sterically favored. However, the gauche conformation might be stabilized by intramolecular interactions. wikipedia.orglibretexts.org

The interplay between the puckered azetidine ring and its substituents leads to a complex potential energy surface with several possible low-energy conformations. Computational modeling, such as density functional theory (DFT) calculations, would be a powerful tool to explore these conformational preferences and to determine the relative energies of different puckered states and substituent orientations. nih.gov

Table 1: Theoretical Conformational Parameters of Substituted Azetidines

| Parameter | Description | Expected Influence on this compound |

| Azetidine Ring Puckering Angle | The dihedral angle defining the non-planarity of the four-membered ring. | Expected to be significant to alleviate ring strain, influenced by the bulky N-benzhydryl and C3 substituents. |

| N-Benzhydryl Group Orientation | The spatial arrangement of the benzhydryl group relative to the azetidine ring. | The bulky nature of this group will likely dictate its orientation to minimize steric clashes, influencing the overall molecular shape. |

| C3-Substituent Conformation (Axial/Equatorial) | The preference for the aminomethyl and hydroxyl groups to occupy axial-like or equatorial-like positions. | The thermodynamic stability will favor the conformer that minimizes 1,3-diaxial interactions. |

| Aminomethyl Torsional Angle | The rotation around the C3-C(aminomethyl) bond, leading to gauche or anti conformations. | The balance between steric hindrance and potential intramolecular hydrogen bonding will determine the preferred rotamer. |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration Determination (if applicable)

The this compound molecule possesses a chiral center at the C3 position of the azetidine ring. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules. nih.govyale.edu These techniques could be instrumental in determining the enantiomeric excess (ee) and the absolute configuration of this compound, should the enantiomers be separated.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. For this compound, the phenyl groups of the benzhydryl substituent and potentially the nitrogen and oxygen heteroatoms could act as chromophores.

The absolute configuration of a chiral amine can often be determined using the exciton-coupled circular dichroism (ECCD) method. nih.gov This involves derivatizing the primary amino group with a suitable chromophore. The spatial interaction between two or more chromophores in a chiral arrangement leads to a characteristic split CD signal, the sign of which can be correlated to the absolute configuration of the chiral center.

Furthermore, CD spectroscopy can be a rapid and sensitive method for determining the enantiomeric excess of a sample. acs.orgnih.govacs.org By comparing the CD signal intensity of a sample of unknown enantiomeric composition to that of an enantiomerically pure standard, the ee can be quantified. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule, particularly through the analysis of the Cotton effect. libretexts.org The Cotton effect is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. libretexts.org The sign of the Cotton effect can be related to the stereochemistry of the molecule. For this compound, the electronic transitions of the benzhydryl chromophore would likely give rise to a measurable Cotton effect.

While specific CD and ORD data for this compound are not available in the public domain, the principles outlined above demonstrate the potential of these techniques for its stereochemical characterization. Experimental measurements, coupled with quantum chemical calculations of the predicted CD and ORD spectra, would be necessary to assign the absolute configuration and to develop a method for quantifying the enantiomeric purity. americanlaboratory.com

Table 2: Application of Chiroptical Methods to this compound

| Chiroptical Technique | Principle | Potential Application | Information Gained |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration (e.g., via ECCD after derivatization of the amino group). Quantification of enantiomeric excess. | Absolute stereochemistry at the C3 center. Purity of an enantiomerically enriched sample. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Determination of absolute configuration through analysis of the Cotton effect. | Absolute stereochemistry at the C3 center. |

Computational Chemistry and Theoretical Investigations of 3 Aminomethyl 1 Benzhydrylazetidin 3 Ol

Quantum Mechanical Calculations for Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL, methods like Density Functional Theory (DFT) can be employed to determine its electronic structure. These calculations would typically involve geometry optimization of the molecule to find its most stable three-dimensional arrangement.

Once the optimized geometry is obtained, the distribution of electrons within the molecule can be analyzed. This includes mapping the electron density to identify regions that are electron-rich or electron-deficient. Such information is crucial for predicting how the molecule might interact with other chemical species. For instance, the nitrogen and oxygen atoms are expected to be regions of high electron density due to their electronegativity, making them potential sites for electrophilic attack.

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key aspect of these calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. In related azetidine (B1206935) systems, DFT calculations have been successfully used to understand their reactivity and electronic properties.

Furthermore, the charge distribution can be quantified through various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This provides a numerical value for the partial charge on each atom, offering a more detailed picture of the molecule's polarity and the nature of its chemical bonds.

| Parameter | Description | Predicted Significance for this compound |

| Electron Density | The probability of finding an electron in a particular region of space. | High density around nitrogen and oxygen atoms, influencing intermolecular interactions. |

| HOMO | The highest energy molecular orbital containing electrons. | Likely localized on the aminomethyl or hydroxyl groups, indicating potential for nucleophilic behavior. |

| LUMO | The lowest energy molecular orbital that is empty. | Potentially distributed across the benzhydryl group, suggesting sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap would suggest higher kinetic stability. |

| Partial Atomic Charges | The net electrical charge on each atom in the molecule. | Quantitative measure of the polarity of bonds and the overall molecule. |

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Density Functional Theory (DFT)

Conformational analysis can be initiated using computationally less expensive methods like molecular mechanics (MM). This approach allows for a rapid exploration of the potential energy surface to identify a range of possible low-energy structures. The identified conformers can then be subjected to more accurate geometry optimization and energy calculations using DFT.

The results of such an analysis would be an energy landscape, illustrating the relative stabilities of different conformations. For substituted azetidines, the puckering of the four-membered ring is a key conformational feature. The orientation of the aminomethyl, hydroxyl, and benzhydryl groups relative to the ring will significantly influence the stability of each conformer due to steric and electronic effects. In computational studies of other substituted azetidines, DFT has been effectively used to rationalize the stereochemical outcomes of reactions by analyzing the stability of different conformations nih.gov. Theoretical studies on azetidine-based amino acids have also highlighted the importance of intramolecular hydrogen bonding in stabilizing specific conformations nih.gov.

| Conformer Feature | Description | Potential Influence on Stability |

| Azetidine Ring Puckering | The non-planar conformation of the four-membered ring. | Affects the relative positions of substituents and can alleviate steric strain. |

| Orientation of Benzhydryl Group | The spatial arrangement of the two phenyl rings. | Significant steric hindrance will dictate its preferred orientation. |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonds between the hydroxyl and aminomethyl groups. | Can significantly stabilize certain conformations. |

| Relative Energies | The calculated energy difference between various conformers. | Determines the population of each conformer at a given temperature. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides a powerful means to predict spectroscopic data, which can be invaluable for the characterization of new compounds. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These theoretical values can then be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions has been shown to be quite high for complex organic molecules when appropriate DFT functionals and basis sets are used nih.govnrel.govnih.gov.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration of the molecule can be calculated. These frequencies can be correlated with the peaks observed in an experimental IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, aiding in the structural elucidation. For example, the calculations would predict the characteristic stretching frequencies for the O-H, N-H, and C-N bonds in the molecule.

| Spectroscopic Parameter | Computational Method | Information Gained |

| ¹H NMR Chemical Shifts | GIAO-DFT | Prediction of the resonance frequencies of hydrogen nuclei, aiding in structural assignment. |

| ¹³C NMR Chemical Shifts | GIAO-DFT | Prediction of the resonance frequencies of carbon nuclei, providing a carbon skeleton fingerprint. |

| Vibrational Frequencies (IR) | DFT | Prediction of the frequencies of molecular vibrations, corresponding to IR absorption bands. |

Reaction Pathway Modeling and Transition State Analysis for Proposed Synthetic or Degradative Transformations

Computational modeling can be used to investigate the mechanisms of chemical reactions, providing insights into the feasibility and selectivity of synthetic or degradative pathways involving this compound.

For a proposed synthesis, for instance, the formation of the azetidine ring, DFT calculations can be used to model the reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energies of these species can be calculated to determine the activation energy of each step, which is a key factor in the reaction rate. DFT has been used to study the mechanism of azetidine ring formation and ring-opening reactions, providing a deeper understanding of the factors that control regioselectivity nih.govmagtech.com.cn.

Transition state analysis provides the geometry of the highest energy point along the reaction coordinate. By examining the structure of the transition state, one can understand the bonding changes that occur during the reaction and identify the factors that influence its stereochemical outcome. For example, in the synthesis of substituted azetidines, computational studies have helped to rationalize the observed diastereoselectivity by comparing the energies of different transition state structures.

| Reaction Modeling Aspect | Computational Approach | Insights Provided |

| Reaction Coordinate | Intrinsic Reaction Coordinate (IRC) calculations | Mapping the lowest energy path connecting reactants, transition state, and products. |

| Activation Energy | Calculation of the energy difference between reactants and the transition state. | A measure of the kinetic barrier of the reaction. |

| Transition State Geometry | Locating and optimizing the transition state structure. | Provides a snapshot of the bond-making and bond-breaking processes. |

| Thermodynamics of Reaction | Calculation of the energy difference between reactants and products. | Determines whether a reaction is energetically favorable. |

Solvation Models and Solvent Effects on the Conformation and Reactivity of this compound

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational solvation models are used to account for these effects. For this compound, which contains both polar (hydroxyl and aminomethyl) and nonpolar (benzhydryl) groups, solvent effects are expected to be important.

There are two main types of solvation models: explicit and implicit. Explicit models involve including a number of solvent molecules in the calculation, which is computationally expensive but can provide a detailed picture of solute-solvent interactions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach is less computationally demanding and is widely used to study solvent effects on molecular properties and reaction pathways.

By performing conformational analysis and reaction pathway modeling in the presence of a solvent model, it is possible to understand how the solvent influences the relative energies of different conformers and the activation energies of reactions. For a molecule with amino and alcohol functionalities, the choice of solvent can affect the extent of intramolecular versus intermolecular hydrogen bonding, which in turn can alter its preferred conformation and reactivity researchgate.netnih.gov.

| Solvation Model | Description | Application to this compound |

| Explicit Solvation | Individual solvent molecules are included in the calculation. | Can model specific hydrogen bonding interactions with the solvent. |

| Implicit Solvation (e.g., PCM) | The solvent is treated as a continuous medium. | Efficiently accounts for the bulk electrostatic effects of the solvent. |

| Solvent Effects on Conformation | Recalculating the relative energies of conformers in a solvent model. | Can reveal a shift in the conformational equilibrium in different solvents. |

| Solvent Effects on Reactivity | Calculating reaction pathways with a solvation model. | Can explain changes in reaction rates and selectivities observed in different solvents. |

Mechanistic Studies of Chemical Transformations Involving 3 Aminomethyl 1 Benzhydrylazetidin 3 Ol

Investigation of Protonation Equilibria and Basicity of the Azetidine (B1206935) Nitrogen and Aminomethyl Functionality

The structure of 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL contains two nitrogen atoms capable of being protonated: the tertiary nitrogen within the azetidine ring and the primary nitrogen of the exocyclic aminomethyl group. The basicity of these sites is governed by a combination of electronic and structural factors.

The basicity of nitrogen heterocycles is influenced by ring size and substitution. Generally, basicity increases with ring size from the highly strained aziridines to less strained piperidines. srce.hr The parent azetidine has a pKa for its conjugate acid of 11.29. wikipedia.org However, substitution on the nitrogen significantly alters this value. N-aryl substitution, for instance, can drastically reduce the basicity of the azetidine nitrogen. nih.gov In the case of this compound, the bulky, electron-withdrawing benzhydryl group on the azetidine nitrogen is expected to decrease its basicity compared to an unsubstituted azetidine.

Conversely, the aminomethyl group is a primary alkylamine. Primary amines typically exhibit pKa values in the range of 9 to 11. The hydroxyl group at the C3 position may exert a modest electron-withdrawing inductive effect, which could slightly decrease the basicity of both nitrogen centers. cambridgemedchemconsulting.com

Given these factors, a competitive protonation equilibrium is expected. The primary aminomethyl group is likely to be the more basic center and will be preferentially protonated under acidic conditions. The pKa of the azetidine nitrogen is a critical determinant of its stability, as protonation can be a prelude to ring-opening reactions. nih.gov Computational and experimental studies on related N-substituted azetidines have shown that the pKa of the ring nitrogen is highly sensitive to the electronic nature of the N-substituent. nih.govmdpi.com For an N-phenyl azetidine, the measured pKa was 4.3, highlighting the significant base-weakening effect of an adjacent aryl system. nih.gov

Table 1: Comparison of pKa Values for Representative Amines

| Compound | Amine Type | Typical pKa (Conjugate Acid) | Influencing Factors |

| Azetidine | Secondary Cyclic | 11.29 wikipedia.org | Ring strain |

| Piperidine | Secondary Cyclic | 11.22 srce.hr | Lower ring strain |

| N-Phenylazetidine | Tertiary Cyclic | 4.3 nih.gov | Inductive/Resonance effects |

| Ethylamine | Primary Acyclic | 10.6 | Alkyl donating group |

| 2-Aminoethanol | Primary Acyclic | 9.5 | Inductive effect of -OH |

Reactivity of the Hydroxyl Group (e.g., Nucleophilic Substitution, Elimination Reactions)

The tertiary hydroxyl group at the C3 position is a key site for functionalization. As with most alcohols, the hydroxyl group itself is a poor leaving group. Therefore, its reactivity in nucleophilic substitution or elimination reactions requires activation.

Nucleophilic Substitution: A common strategy to facilitate nucleophilic substitution is the conversion of the hydroxyl group into a better leaving group, such as a sulfonate ester (mesylate or tosylate). Research on the closely related precursor, 1-benzhydrylazetidin-3-ol (B14779), demonstrates this principle effectively. The reaction of 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding mesylate. researchgate.net This mesylate intermediate is highly susceptible to nucleophilic attack. Subsequent treatment with a nucleophile, such as ammonium (B1175870) hydroxide, results in the formation of 3-amino-1-benzhydrylazetidine via an SN2 mechanism. researchgate.net This two-step sequence is a standard method for converting the alcohol to an amine. In these specific reactions, azetidine ring-opening products were reportedly not observed. researchgate.net

Elimination Reactions: Under strongly acidic conditions and with heating, the activated hydroxyl group (e.g., after protonation to form an oxonium ion) could undergo an elimination reaction to form an alkene. In this case, the product would be a 1-benzhydryl-azetine derivative. The regioselectivity of this elimination would be predetermined by the substitution pattern of the azetidine ring.

Oxidation: The tertiary alcohol in this compound cannot be oxidized directly without breaking a carbon-carbon bond. However, the related secondary alcohol, 1-benzhydrylazetidin-3-ol, can be oxidized using reagents like oxalyl chloride and DMSO (Swern oxidation) to produce the corresponding ketone, 1-benzhydrylazetidin-3-one (B119530), in high yield. chemicalbook.com

Table 2: Potential Reactions of the C3-Hydroxyl Group

| Reaction Type | Reagent Examples | Product Type |

| Activation / Substitution | 1. MsCl, Et₃N 2. NaN₃, NH₃, etc. | Azide, Amine |

| Elimination | H₂SO₄, heat | Azetine |

| Oxidation (of precursor) | (COCl)₂, DMSO, Et₃N | Azetidin-3-one chemicalbook.com |

Reactions Involving the Azetidine Ring System (e.g., Ring Opening, Ring Expansion, Cycloaddition)

The significant ring strain inherent in the four-membered azetidine ring (approximately 27 kcal/mol) is a primary driving force for its characteristic ring-opening reactions. numberanalytics.compharmacy180.com These reactions provide a pathway to linear amine derivatives and are often initiated by activating the azetidine nitrogen.

Ring Opening: Nucleophilic ring-opening reactions are the most common transformation of the azetidine ring system. magtech.com.cnresearchgate.net The reaction typically requires activation of the ring, either by forming a quaternary azetidinium salt or through Lewis acid catalysis. magtech.com.cnnih.gov The N-benzhydryl group plays a crucial role; studies have shown that a benzhydryl protecting group can facilitate the subsequent ring-opening of photochemically generated azetidinols. beilstein-journals.org

The regioselectivity of the ring-opening is governed by both electronic and steric effects. magtech.com.cn Nucleophilic attack can occur at either the C2 or C4 positions. For N-tosyl azetidines, which have a considerable carbocationic character at the benzylic position in the transition state, ring-opening can lead to racemic products. nih.gov Acid-mediated intramolecular ring-opening has also been observed in certain N-aryl azetidines, where the stability of the molecule is highly dependent on the pKa of the azetidine nitrogen. nih.gov

Ring Expansion: While less common than ring-opening, ring expansion reactions can occur, transforming the four-membered azetidine into a larger five- or six-membered heterocycle. These transformations, such as the Stevens rearrangement, are a known reaction pathway for azetidines. magtech.com.cnresearchgate.net

Cycloaddition: Cycloaddition reactions are typically associated with unsaturated azetine systems rather than saturated azetidines. However, the azetidine ring itself is often synthesized via [2+2] cycloaddition reactions. acs.org

Analysis of Regioselectivity and Stereoselectivity in Key Chemical Reactions

Controlling regioselectivity and stereoselectivity is paramount in the synthesis and transformation of complex molecules like this compound.

Stereoselectivity: Many reactions involving the azetidine ring are stereoselective. For instance, nucleophilic substitution at the C3 position to replace the hydroxyl group (via a mesylate intermediate) is expected to proceed with inversion of configuration, typical of an SN2 mechanism. researchgate.net This means that if the starting material is an enantiomerically pure alcohol, the resulting amine product will have the opposite stereochemistry at C3. The development of stereoselective methods to access functionalized azetidines, including azetidine-based amino acids and azetidin-3-ones, is an active area of research. nih.govnih.gov The stereochemical outcome of reactions can be influenced by the choice of catalyst and reaction conditions. rsc.org

Regioselectivity: Regioselectivity is a major consideration in ring-opening reactions of unsymmetrically substituted azetidines. magtech.com.cnfrontiersin.org The site of nucleophilic attack (C2 vs. C4) is determined by a balance of steric and electronic factors. magtech.com.cnnih.gov In N-activated azetidines, nucleophiles generally attack the less sterically hindered carbon atom. However, the presence of an N-benzhydryl group could stabilize a positive charge buildup at the adjacent carbons (C2 and C4), potentially influencing the site of attack. In studies on 2-aryl azetidines, ring-opening with aryl borates was found to be regioselective, but the stereochemical outcome depended heavily on the nature of the nitrogen substituent. nih.gov For N-tosyl azetidines, the process was racemic, whereas for related oxetanes, retention of configuration was observed. nih.gov

Table 3: Predicted Selectivity in Key Transformations

| Reaction Type | Position | Predicted Selectivity | Rationale |

| Nucleophilic Substitution | C3 | Stereospecific (Inversion) | SN2 mechanism on activated -OH group. researchgate.net |

| Ring Opening (Nucleophilic) | C2/C4 | Regioselective | Governed by steric and electronic effects of substituents and N-activation. magtech.com.cnnih.gov |

| Cyclization to form azetidine | N/A | Stereoselective | Many modern synthetic methods offer high diastereoselectivity. acs.orgnih.gov |

Derivatization Chemistry and Functionalization of 3 Aminomethyl 1 Benzhydrylazetidin 3 Ol

Amine Functionalization: Amidation, Alkylation, Acylation, and Salt Formation

The primary amine in 3-(aminomethyl)-1-benzhydrylazetidin-3-ol is a nucleophilic center that readily participates in a variety of chemical transformations.

Amidation: The reaction of the primary amine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, yields the corresponding amides. This reaction is one of the most common methods for creating stable covalent linkages. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the formation of the amide bond from a carboxylic acid and the amine under mild conditions. These reactions are fundamental in peptide synthesis and in the construction of more complex molecular architectures.

Alkylation: The nitrogen atom of the primary amine can be alkylated using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination, a more controlled method, involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine using reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Acylation: Acylation of the primary amine is achieved by reacting it with acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. Acylation is a versatile method for introducing a wide array of functional groups and for modifying the electronic and steric properties of the amine.

Salt Formation: As a basic compound, this compound readily forms salts upon treatment with inorganic or organic acids. The formation of hydrochloride or acetate salts, for instance, can significantly improve the compound's solubility in aqueous media and enhance its crystalline properties, which is often advantageous for purification and handling.

| Functionalization | Reagents and Conditions | Product |

| Amidation | Carboxylic acid, DCC/EDC | Amide |

| Alkylation | Alkyl halide or Aldehyde/Ketone with NaBH₄/NaBH₃CN | Secondary or Tertiary Amine |

| Acylation | Acyl chloride or Anhydride | Amide |

| Salt Formation | Inorganic or Organic Acid | Ammonium Salt |

Hydroxyl Group Functionalization: Esterification, Etherification, Oxidation, and Reduction

The tertiary hydroxyl group at the 3-position of the azetidine (B1206935) ring offers another site for chemical modification, although its reactivity can be influenced by steric hindrance from the benzhydryl group and the aminomethyl substituent.

Esterification: The tertiary alcohol can be esterified by reaction with acyl chlorides or anhydrides, typically in the presence of a base to activate the alcohol or to scavenge the acidic byproduct. The formation of esters can be used to introduce a variety of functional groups and to act as a protecting group for the hydroxyl functionality.

Etherification: Ether derivatives can be synthesized through reactions such as the Williamson ether synthesis, where the alkoxide of the tertiary alcohol reacts with an alkyl halide. Due to the steric hindrance of the tertiary alcohol, this reaction may require more forcing conditions.

Oxidation: Oxidation of the tertiary alcohol in this compound is not a straightforward transformation. Tertiary alcohols are generally resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the azetidine ring or other parts of the molecule.

Reduction: The tertiary hydroxyl group itself is not reducible. However, the term "reduction" in this context might refer to the deoxygenation of the alcohol. This is a challenging transformation that would require specialized reagents, such as the Barton-McCombie deoxygenation, which proceeds via a thiocarbonyl derivative.

| Functionalization | Reagents and Conditions | Product |

| Esterification | Acyl chloride or Anhydride, Base | Ester |

| Etherification | Alkyl halide, Strong Base | Ether |

| Oxidation | Not readily oxidized | No reaction under mild conditions |

| Reduction (Deoxygenation) | Requires multi-step procedures (e.g., Barton-McCombie) | Deoxy-azetidine derivative |

Introduction of Diverse Chemical Tags and Linkers for Specialized Applications

The dual functionality of this compound makes it an excellent scaffold for the attachment of various chemical tags and linkers. These modifications are crucial for a range of applications, including biochemical assays, imaging, and targeted drug delivery.

Fluorescent Labeling: The primary amine can be readily labeled with fluorescent dyes, such as fluorescein isothiocyanate (FITC) or rhodamine derivatives. The resulting fluorescently tagged molecules can be used to visualize the localization and dynamics of the compound in biological systems.

Biotinylation: The amine group can be biotinylated using activated biotin esters (e.g., NHS-biotin). The strong and specific interaction between biotin and avidin or streptavidin can then be exploited for affinity purification, immobilization, or detection in various bioassays wikipedia.org.

Linker Attachment: Bifunctional linkers can be attached to either the amine or hydroxyl group. These linkers can possess a variety of functionalities at their other end, allowing for subsequent conjugation to other molecules such as proteins, peptides, nucleic acids, or solid supports. Polyethylene glycol (PEG) linkers, for example, can be introduced to improve the solubility and pharmacokinetic properties of the resulting conjugate.

Synthesis of Azetidine Ring-Modified Derivatives and Analogues

Modification of the azetidine ring itself can lead to novel analogues with distinct conformational properties and biological activities.

Ring Expansion: The strained four-membered azetidine ring can undergo ring expansion reactions to form larger heterocyclic systems such as pyrrolidines or piperidines. Such transformations can be initiated by various reagents and conditions and can significantly alter the three-dimensional structure of the molecule nih.gov.

Synthesis of Spirocyclic Azetidines: The core azetidine structure can be elaborated to create spirocyclic systems, where the azetidine ring shares one carbon atom with another ring. The synthesis of spirocyclic azetidines can be achieved from cyclic carboxylic acids in a two-step process involving the formation of an azetidinone followed by reduction nih.gov. These spirocyclic analogues have gained interest in drug discovery due to their conformational rigidity and novel chemical space domainex.co.uk.

Creation of Covalently Bound Conjugates for Material Science Applications

The reactive functional groups of this compound allow for its covalent attachment to various materials, imparting new properties to the material's surface or bulk.

Polymer Functionalization: The compound can be grafted onto the surface of polymers through reactions involving its amine or hydroxyl group. For instance, polymers with activated ester or isocyanate functionalities can react with the amine group to form stable amide or urea linkages. Such surface modifications can be used to alter the hydrophilicity, biocompatibility, or binding properties of the polymer researchgate.net.

Attachment to Solid Supports: The molecule can be immobilized on solid supports, such as silica gel or resin beads, through covalent linkages. This is particularly useful for applications in solid-phase synthesis, catalysis, or affinity chromatography. The choice of linker and attachment chemistry will depend on the nature of the solid support and the intended application.

Exploration of Non Biological Applications and Material Science Relevance

Potential as a Building Block in Polymer Chemistry for Novel Material Synthesis

There is no available research to suggest that 3-(Aminomethyl)-1-benzhydrylazetidin-3-ol has been investigated as a monomer or building block for the synthesis of polymers. The unique structural features of the azetidine (B1206935) ring combined with the aminomethyl and benzhydryl groups could theoretically offer interesting properties to a polymer backbone, but this potential remains unexplored in the scientific literature.

Role as a Ligand in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The presence of a primary amine and a hydroxyl group suggests that this compound could potentially act as a bidentate ligand for metal centers. However, no studies have been published that describe its use in coordination chemistry or as part of a catalyst system for either homogeneous or heterogeneous catalysis.

Application in Supramolecular Chemistry and Self-Assembly Processes

The potential for this molecule to participate in hydrogen bonding via its amine and hydroxyl functionalities, as well as π-π stacking interactions from its benzhydryl group, are features often utilized in supramolecular chemistry. Despite this theoretical potential for forming self-assembling structures, there is no documented research on its application in this field.

Integration into Advanced Materials (e.g., Sensors, Optoelectronic Devices)

No information is available regarding the integration or application of this compound in the development of advanced materials such as sensors or optoelectronic devices.

Investigation of its Role in Green Solvents or as a Component in Reaction Media

There is no literature available that investigates the properties of this compound as a green solvent or as an additive or component in reaction media.

Future Perspectives and Emerging Research Avenues for 3 Aminomethyl 1 Benzhydrylazetidin 3 Ol

Unexplored Reactivity and Transformation Pathways of the Compound

The reactivity of 3-(aminomethyl)-1-benzhydrylazetidin-3-ol has yet to be fully explored, presenting numerous opportunities for discovering novel chemical transformations. The strained azetidine (B1206935) ring, in particular, is a key feature that could be exploited for innovative synthetic methodologies. rsc.org

One promising area of investigation is the ring expansion of the azetidine core. While the direct ring expansion of this specific compound has not been reported, studies on analogous 3-vinylazetidin-3-ols have demonstrated that dual palladium and acid catalysis can induce an arylative ring expansion to yield dihydrofurans. nih.govresearchgate.net This suggests that with the appropriate catalytic system, the this compound scaffold could be transformed into larger, more complex heterocyclic systems. Another potential ring expansion strategy involves the reaction with rhodium-bound carbenes, which has been shown to be effective for methylene (B1212753) aziridines, yielding highly substituted methylene azetidines. nih.gov

Furthermore, the functional groups of this compound, namely the primary amine and tertiary alcohol, offer multiple handles for derivatization . The primary amine can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce diverse functionalities. The tertiary alcohol could potentially be eliminated to form an alkene, which could then participate in a range of addition reactions.

A known transformation of a closely related compound, 1-benzhydrylazetidin-3-ol (B14779), involves its conversion to 3-amino-1-benzhydrylazetidine. researchgate.net This two-step process, involving mesylation followed by amination, highlights a viable pathway for modifying the 3-position of the azetidine ring. researchgate.net

| Potential Unexplored Reaction Type | Potential Reagents and Conditions | Expected Outcome |

| Ring Expansion | Palladium catalysis, acid catalysis, aryl halides | Formation of larger heterocyclic structures (e.g., pyrrolidines, piperidines) |

| C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh), directing groups | Selective introduction of new functional groups at various positions |

| Derivatization of Aminomethyl Group | Acyl chlorides, alkyl halides, sulfonyl chlorides | Synthesis of a library of amide, secondary/tertiary amine, and sulfonamide derivatives |

| Elimination of Tertiary Alcohol | Dehydrating agents (e.g., H₂SO₄, P₂O₅) | Formation of a double bond within or exocyclic to the azetidine ring |

Application of Advanced Spectroscopic Techniques for Dynamic Studies

The conformational flexibility of the 1-benzhydryl group and the potential for nitrogen inversion in the azetidine ring make this compound an excellent candidate for dynamic studies using advanced spectroscopic techniques.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating conformational changes and energy barriers in molecules. nih.gov Variable temperature NMR studies could provide valuable insights into the rotational dynamics of the bulky benzhydryl group and its influence on the conformation of the azetidine ring. Such studies have been successfully applied to other azetidine-containing compounds to determine the activation parameters for nitrogen inversion. nih.gov

Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to elucidate the through-space proximity of different protons in the molecule, providing a detailed picture of its preferred conformation in solution. This information is crucial for understanding its interaction with biological targets.

| Spectroscopic Technique | Type of Information Obtainable | Relevance to the Compound |

| Variable Temperature ¹H NMR | Energy barriers for conformational changes (e.g., nitrogen inversion, bond rotation) | Understanding the dynamic behavior of the benzhydryl group and the azetidine ring |

| 2D NOESY/ROESY NMR | Through-space correlations between protons | Determining the three-dimensional structure and preferred conformation in solution |

| Circular Dichroism (CD) Spectroscopy | Chirality and secondary structure information of derivatives | Characterizing the stereochemistry of new derivatives and their interactions with chiral molecules |

Computational Chemistry for De Novo Design of Novel Derivatives with Tailored Properties

Computational chemistry offers a powerful platform for the de novo design of novel derivatives of this compound with specific, tailored properties. By leveraging computational models, it is possible to predict the biological activity and physicochemical properties of virtual compounds before their synthesis, thereby accelerating the drug discovery process. mit.edu

Structure-based drug design (SBDD) approaches can be utilized if the three-dimensional structure of a biological target is known. Docking studies can predict the binding mode and affinity of novel derivatives, guiding the design of compounds with enhanced potency and selectivity. The azetidine scaffold is a valuable component in the design of inhibitors for various enzymes and receptors. nih.govnih.gov

Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) studies, can be employed when the structure of the target is unknown. By building a computational model based on a series of known active and inactive compounds, it is possible to identify the key structural features required for biological activity.

Density Functional Theory (DFT) calculations can be used to investigate the electronic properties, reactivity, and stability of the compound and its derivatives. nih.gov This information can be used to rationalize experimental observations and to guide the design of new reactions.

| Computational Method | Application in Designing Derivatives | Potential Outcome |

| Molecular Docking | Predicting binding modes and affinities to biological targets | Design of potent and selective enzyme inhibitors or receptor ligands |

| QSAR | Identifying structure-activity relationships | Guiding the optimization of lead compounds with improved biological activity |

| DFT Calculations | Predicting electronic properties, reactivity, and spectroscopic data | Rationalizing reaction mechanisms and designing novel transformations |

| De Novo Design Algorithms | Generating novel molecular structures with desired properties | Discovery of new chemical scaffolds with unique biological activities |

Sustainable Synthesis Methodologies and Circular Economy Considerations for its Production and Utilization

The development of sustainable synthetic routes for this compound is a critical area of future research, aligning with the growing emphasis on green chemistry in the pharmaceutical industry. patheon.comsiegfried.chjocpr.comchemanager-online.com This involves the implementation of principles that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The application of green chemistry metrics , such as atom economy, E-factor, and process mass intensity (PMI), can be used to evaluate the "greenness" of existing and newly developed synthetic routes. mdpi.com By optimizing reaction conditions, such as solvent choice, temperature, and catalysts, the environmental impact of the synthesis can be significantly reduced.

The principles of a circular economy can also be applied to the production and utilization of this compound. dolphinpharma.com This could involve the development of catalytic cycles where the catalyst is recovered and reused, as well as the valorization of any byproducts generated during the synthesis. The use of renewable feedstocks and biocatalysis are also promising avenues for developing more sustainable manufacturing processes. dolphinpharma.com

| Green Chemistry Principle | Application to Synthesis | Potential Improvement |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product | Reduction of waste and byproducts |

| Use of Catalysis | Employing catalytic rather than stoichiometric reagents | Increased reaction efficiency and reduced waste |

| Use of Renewable Feedstocks | Exploring bio-based starting materials | Reduced reliance on fossil fuels |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure | Lower energy consumption and reduced carbon footprint |

Integration into Multidisciplinary Research Platforms for Novel Chemical Discoveries

The unique structural features of this compound make it an ideal candidate for integration into multidisciplinary research platforms aimed at the discovery of novel chemical entities with valuable biological properties. Its three-dimensional shape and the presence of multiple functional groups make it a versatile building block for the synthesis of diverse compound libraries.

In fragment-based drug discovery (FBDD) , small molecular fragments are screened for their ability to bind to a biological target. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net this compound and its derivatives could serve as valuable fragments or as scaffolds for the elaboration of fragment hits into more potent lead compounds. The rigid azetidine core can provide a well-defined vector for the spatial orientation of substituents, facilitating the exploration of chemical space around a binding pocket.

Furthermore, the integration of this compound into chemical biology platforms could lead to the development of novel molecular probes for studying biological processes. For example, by attaching a fluorescent tag or a reactive group, derivatives of this compound could be used to visualize and identify their cellular targets.

| Research Platform | Role of the Compound | Potential for Novel Discoveries |

| Fragment-Based Drug Discovery | As a fragment or scaffold for lead optimization | Identification of novel inhibitors for a wide range of biological targets |

| High-Throughput Screening | As a core structure for the synthesis of diverse compound libraries | Discovery of new bioactive molecules with unique mechanisms of action |

| Chemical Biology | As a molecular probe to study biological processes | Elucidation of new biological pathways and drug targets |

| Materials Science | As a monomer for the synthesis of novel polymers | Development of new materials with unique properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The synthesis typically involves azetidine ring formation followed by functionalization. For example, benzhydryl groups can be introduced via nucleophilic substitution or reductive amination. Critical parameters include solvent polarity (e.g., THF vs. DMF), temperature control (0–25°C), and catalysts (e.g., palladium-based systems for hydrogenation steps) to minimize side reactions like ring-opening .

- Data Consideration : Monitor reaction progress via TLC or LC-MS (as in ) to detect intermediates. Stereochemical purity can be confirmed using chiral HPLC or X-ray crystallography if single crystals are obtained.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions and hydrogen bonding interactions (e.g., OH and NH resonances).

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates molecular weight and fragmentation patterns .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic distributions and stability of the azetidine ring under varying pH conditions.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N or Ar) to prevent oxidation .

- Exposure Control : Use fume hoods, gloves, and eye protection. In case of skin contact, rinse immediately with water for 15+ minutes .

- Waste Disposal : Follow EPA guidelines for amine-containing organics to avoid environmental release .

Advanced Research Questions

Q. How does the benzhydryl group influence the compound’s conformational stability and pharmacological activity?

- Experimental Design :

- Dynamic NMR : Study rotational barriers of the benzhydryl group to assess steric effects on ring puckering.

- Pharmacophore Mapping : Compare binding affinities of analogs (e.g., benzyl vs. benzhydryl) using SPR (surface plasmon resonance) or molecular docking .

- Data Analysis : Correlate steric bulk (measured via X-ray) with IC values in target assays (e.g., enzyme inhibition).

Q. What mechanistic insights explain contradictory reports on the compound’s reactivity in hydrogenation reactions?

- Hypothesis Testing :

- Catalyst Screening : Compare Lindlar catalyst vs. ligand-modified Pd nanoparticles ( ) for selective reduction of unsaturated bonds without azetidine ring degradation.

- Kinetic Studies : Use in situ IR spectroscopy to track hydrogen uptake rates and identify intermediates.

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Strategies :

- Salt Formation : Test HCl or trifluoroacetate salts to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the aminomethyl position to improve membrane permeability .

- Analytical Validation : Use HPLC-UV () to measure logP values and Caco-2 cell assays for permeability assessment.

Q. What role does the compound play in pesticide development, and how does its structure-activity relationship (SAR) compare to known derivatives?

- SAR Analysis :

- Patent Review : Cross-reference with , which describes structurally similar N-(3-aminomethyl-phenyl) derivatives as pesticides.

- Bioassay Testing : Evaluate insecticidal activity against model pests (e.g., Spodoptera frugiperda) and compare EC values to commercial analogs.

- Key Modifications : Substituents on the azetidine ring (e.g., electron-withdrawing groups) may enhance target binding via dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.